molecular formula C8H5F2NO2 B12873728 2-(Difluoromethyl)benzo[d]oxazol-6-ol

2-(Difluoromethyl)benzo[d]oxazol-6-ol

Katalognummer: B12873728
Molekulargewicht: 185.13 g/mol
InChI-Schlüssel: OWQGUBCWIBTKPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)benzo[d]oxazol-6-ol typically involves the reaction of 2-aminophenol with difluoromethylating agents under specific conditions. One common method includes the use of difluoromethyl bromide in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Difluoromethyl)benzo[d]oxazol-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological and chemical properties .

Wirkmechanismus

The mechanism of action of 2-(Difluoromethyl)benzo[d]oxazol-6-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate the activity of enzymes and receptors involved in cellular signaling pathways. In particular, it can influence the phosphorylation of proteins such as Akt and glycogen synthase kinase (GSK-3β), which play crucial roles in cell survival and apoptosis . Additionally, it can affect the expression of nuclear factor-κB (NF-κB) and other transcription factors, thereby regulating gene expression and cellular responses .

Vergleich Mit ähnlichen Verbindungen

2-(Difluoromethyl)benzo[d]oxazol-6-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific difluoromethyl group, which imparts unique chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C8H5F2NO2

Molekulargewicht

185.13 g/mol

IUPAC-Name

2-(difluoromethyl)-1,3-benzoxazol-6-ol

InChI

InChI=1S/C8H5F2NO2/c9-7(10)8-11-5-2-1-4(12)3-6(5)13-8/h1-3,7,12H

InChI-Schlüssel

OWQGUBCWIBTKPZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1O)OC(=N2)C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.